8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a synthetic compound belonging to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. The key steps include:
Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic structure.
Introduction of Substituents: The butyryl and chlorobenzyl groups are introduced through acylation and alkylation reactions, respectively.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Its unique structure may impart biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors, where the compound binds and modulates their activity. The spirocyclic structure may allow for unique binding interactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Amino-3-(2-(4-fluorophenoxy)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic core but different substituents, leading to distinct chemical and biological properties.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another related compound with a different substitution pattern, which may result in different reactivity and applications.
Uniqueness
8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of substituents and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazaspiro compounds , characterized by a spirocyclic structure that incorporates nitrogen atoms. Its molecular formula is C15H18ClN3O2 with a molecular weight of approximately 303.77 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈ClN₃O₂ |
Molecular Weight | 303.77 g/mol |
CAS Number | 1246616-73-8 |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on various biological pathways.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly against certain types of tumors. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study:
A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM for breast cancer cell lines, indicating potent activity.
The proposed mechanism involves the modulation of G protein-coupled receptors (GPCRs) and the subsequent impact on intracellular signaling pathways. This modulation can lead to altered gene expression associated with apoptosis and cell cycle regulation.
Pharmacological Effects
- Cytotoxicity : The compound has shown cytotoxic effects on several cancer cell lines.
- Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies indicate that it may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells.
Research Findings
Recent studies have highlighted the following findings:
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to untreated controls.
- Cell Line Studies : In vitro assays showed that the compound induces apoptosis through caspase activation.
Properties
IUPAC Name |
8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-2-3-15(23)21-10-8-18(9-11-21)16(24)22(17(25)20-18)12-13-4-6-14(19)7-5-13/h4-7H,2-3,8-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKVCMDUWXVXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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